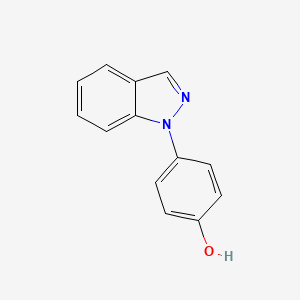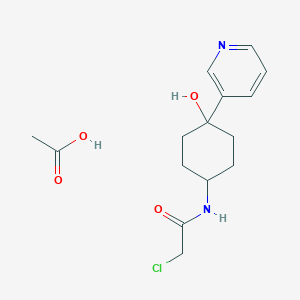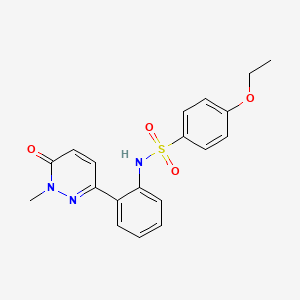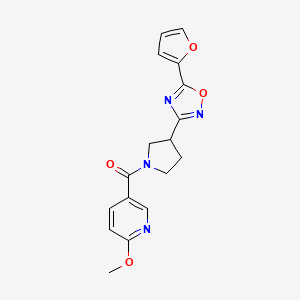
4-(1H-indazol-1-il)fenol
Descripción general
Descripción
“4-(1H-indazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has a molecular weight of 210.24 .
Synthesis Analysis
Imidazole, the core structure of “4-(1H-indazol-1-yl)phenol”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “4-(1H-indazol-1-yl)phenol” is represented by the InChI code1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis
“4-(1H-indazol-1-yl)phenol” is a powder at room temperature .Aplicaciones Científicas De Investigación
Actividad Antitumoral
4-(1H-indazol-1-il)fenol ha sido investigado por su potencial como agente antitumoral. Los investigadores han sintetizado derivados y evaluado su eficacia contra diferentes líneas celulares, incluyendo MCF-7 y CaCo-2 . Estos estudios resaltan su papel en la inhibición del crecimiento celular y sugieren su relevancia en la investigación del cáncer.
Actividad Antituberculosa
La porción de indazol del compuesto ha llamado la atención debido a su potencial biológico. Específicamente, las 3-amino-1H-indazol-1-carboxamidas, incluidos los derivados de this compound, han demostrado actividad antiproliferativa contra líneas celulares neoplásicas. Notablemente, algunos derivados causaron el arresto del ciclo celular en la fase G0–G1 .
Evaluación de la Estrogenicidad
This compound se ha utilizado para evaluar la estrogenicidad de los xenoestrógenos fenólicos utilizando un ensayo de reporter Lac-Z basado en Saccharomyces cerevisiae . La comprensión de sus propiedades estrogénicas es crucial para los estudios relacionados con la salud y el medio ambiente.
Desarrollo de Medicamentos
Los compuestos que contienen imidazol, incluido this compound, sirven como sintonómeros esenciales en el desarrollo de medicamentos. Sus diversas propiedades químicas y biológicas los hacen valiosos para el diseño de nuevos fármacos . Los investigadores exploran estos compuestos para posibles aplicaciones terapéuticas.
Propiedades Antibacterianas y Antifúngicas
Si bien los estudios específicos sobre this compound son limitados, los derivados relacionados del imidazol exhiben actividades antibacterianas, antimicobacterianas y antifúngicas . Estas propiedades contribuyen a su relevancia en la investigación de enfermedades infecciosas.
Otras Actividades Biológicas
Los compuestos que contienen imidazol también han mostrado actividades antioxidantes, antiinflamatorias, antivirales y antipiréticas . Aunque la evidencia directa para this compound en estas áreas es escasa, su núcleo de imidazol sugiere un potencial en diversos contextos biológicos.
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-indazol-1-yl)phenol is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation .
Mode of Action
These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The interaction with iNOS could potentially alter the production of NO, influencing immune response and inflammation.
Propiedades
IUPAC Name |
4-indazol-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPHYKAOPBRCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)


![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)
![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)
